Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate
Description
Properties
IUPAC Name |
ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF4NO3/c1-2-16-5(15)6(8,7(10,11)12)13-4(14)3-9/h2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXLGVLMENNNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)CF)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate typically involves the reaction of ethyl 2-chloro-3,3,3-trifluoropropanoate with 2-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group in the fluoroacetyl moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoic acid.
Reduction: Formation of the corresponding alcohol derivative.
Scientific Research Applications
Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals with enhanced efficacy and environmental stability.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table highlights key differences and similarities:
Key Comparative Analysis
Electronic Effects :
- The target compound’s chlorine and trifluoromethyl groups create a strong electron-withdrawing environment, stabilizing the molecule against nucleophilic attack .
- Ethyl 2-nitrilo-...prop-2-enoate () features a nitrile group, further enhancing electron deficiency, which may accelerate reactions like Michael additions .
Steric and Solubility Considerations :
Biological Activity
Introduction
Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate is a fluorinated organic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of multiple fluorine atoms, enhances its chemical properties and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Properties
- Chemical Name : this compound
- Molecular Formula : C7H8ClF4NO3
- Molecular Weight : 265.59 g/mol
- CAS Number : 305864-29-3
The biological activity of this compound is primarily attributed to its interactions with specific cellular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially altering their functions. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and permeability.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition : this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. This inhibition could lead to reduced growth rates in pathogenic microorganisms.
- Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism behind this activity is not yet fully understood but may involve apoptosis induction or cell cycle disruption.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced enzymatic activity | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting potential as an alternative treatment option. -
Cytotoxicity Assessment :
In vitro assays showed that the compound induced cytotoxic effects in various human cancer cell lines (e.g., HeLa and MCF-7). The study reported an IC50 value indicating effective concentration levels for inducing cell death while sparing normal cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via hydrogenolysis using Pd(OH)₂ (Pearlman’s catalyst) under 5 bar H₂ pressure, as demonstrated in analogous trifluoroacetylated amino esters . Key steps include:
- Purification via column chromatography to remove unreacted intermediates.
- Recrystallization from methanol/ethyl acetate (5:1) to isolate pure crystalline product .
- Monitoring reaction progress using HPLC with UV detection (210 nm) to track fluorinated intermediates .
Q. How can the stereochemical configuration and structural integrity of this compound be validated?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the spatial arrangement of the chloro-trifluoromethyl and fluoroacetyl groups .
- NMR spectroscopy : ¹⁹F NMR distinguishes between CF₃ and fluoroacetyl resonances, while ¹H NMR identifies NH coupling patterns in the amino ester moiety .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 462.8 for C₂₀H₁₉ClF₄N₂O₄⁺) .
Q. What analytical techniques are recommended to assess the influence of fluorinated substituents on physicochemical properties?
- Methodological Answer :
- LogP determination : Reverse-phase HPLC (C18 column, methanol/water mobile phase) quantifies hydrophobicity shifts caused by CF₃ and chloro groups .
- Thermal stability : Differential scanning calorimetry (DSC) evaluates decomposition temperatures, critical for storage conditions .
- Solubility profiling : Use shake-flask assays in PBS (pH 7.4) and DMSO to guide formulation strategies .
Advanced Research Questions
Q. How does the compound’s metabolic stability in vitro correlate with its fluorinated substituents?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL protein) and NADPH regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Fluorinated analogs often inhibit CYP3A4/2D6; use fluorometric assays with recombinant enzymes .
- Key Finding : The trifluoroacetyl group may reduce oxidative metabolism but increase susceptibility to esterase-mediated hydrolysis .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts)?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers around the amino ester bond) .
- DFT calculations : Simulate ¹⁹F chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set to validate experimental observations .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbonyl signals .
Q. How can enantiomeric separation be achieved for chiral purity assessment?
- Methodological Answer :
- Chiral HPLC : Use amylose tris[(S)-α-methylbenzylcarbamate] columns (e.g., Chiralpak IA) with hexane/ethanol (90:10) to resolve enantiomers .
- Circular dichroism (CD) : Correlate elution order with Cotton effects at 220–250 nm .
- Challenge : Fluorine’s electron-withdrawing effect may reduce retention time differences; optimize with 0.1% TFA additive .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzyme active sites)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with AMBER force fields to model binding to fluorophilic pockets (e.g., cytochrome P450) .
- MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the fluoroacetyl group .
- Free energy perturbation (FEP) : Quantify binding affinity changes upon substituting Cl with other halogens .
Q. How do environmental factors (pH, light) influence degradation pathways?
- Methodological Answer :
- Forced degradation studies :
- Acidic conditions : 0.1 M HCl at 40°C for 24 h; monitor ester hydrolysis via TLC .
- Photolysis : Expose to UV light (254 nm) for 48 h; LC-MS identifies radical-mediated defluorination products .
- Stability indicating assays : Develop UPLC methods with charged aerosol detection (CAD) to quantify degradants lacking UV chromophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
